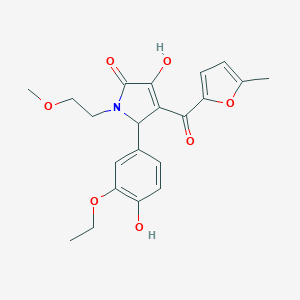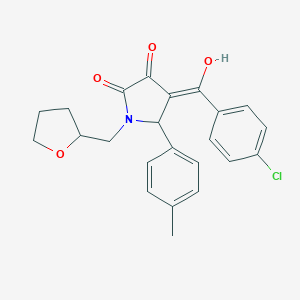![molecular formula C17H21NO2 B266926 2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B266926.png)
2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol, also known as phenoxyethanolamine (PEA), is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PEA is a derivative of phenylethanolamine, a neurotransmitter that plays a role in the regulation of mood and behavior. In
Mechanism of Action
PEA exerts its effects through the modulation of various signaling pathways in the body. It has been shown to activate the peroxisome proliferator-activated receptor-alpha (PPARα), which plays a role in lipid metabolism and inflammation. PEA also activates the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception and inflammation. Additionally, PEA can inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids.
Biochemical and Physiological Effects
PEA has been shown to have a range of biochemical and physiological effects in the body. It can increase the levels of endocannabinoids, which are lipid molecules that play a role in pain perception, mood, and appetite. PEA also increases the levels of the neurotransmitters dopamine and norepinephrine, which are involved in the regulation of mood and behavior. Additionally, PEA can reduce inflammation and oxidative stress in the body.
Advantages and Limitations for Lab Experiments
PEA has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized with high purity and yield. It also has a range of potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to using PEA in lab experiments. Its mechanism of action is complex and not fully understood, which can make it difficult to interpret results. Additionally, the effects of PEA can vary depending on the dose and route of administration, which can make it challenging to compare results across studies.
Future Directions
For research include its potential use in the treatment of neurodegenerative diseases, pain and inflammation, and cancer therapy.
Synthesis Methods
The synthesis of PEA involves the reaction of 2-(4-hydroxyphenoxy)ethanol with phenylethylamine in the presence of an acid catalyst. The resulting product is then purified through recrystallization or column chromatography. This method has been successfully used in several studies to produce PEA with high purity and yield.
Scientific Research Applications
PEA has been studied for its potential therapeutic properties in various areas of research, including neurology, immunology, and oncology. In neurology, PEA has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In immunology, PEA has been found to have anti-inflammatory properties and can modulate the immune response. In oncology, PEA has been shown to inhibit the growth of cancer cells and induce apoptosis.
properties
Product Name |
2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[4-[(2-phenylethylamino)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C17H21NO2/c19-12-13-20-17-8-6-16(7-9-17)14-18-11-10-15-4-2-1-3-5-15/h1-9,18-19H,10-14H2 |
InChI Key |
HXCMBIKXEHOCNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OCCO |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3'-acetyl-1-benzyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B266847.png)

![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(4-methoxy-3-methylphenyl)methanolate](/img/structure/B266858.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266862.png)

![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)
![(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266866.png)



![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)